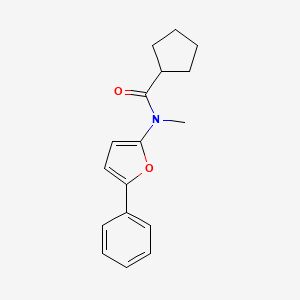

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide

Description

Properties

CAS No. |

62187-61-5 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C17H19NO2/c1-18(17(19)14-9-5-6-10-14)16-12-11-15(20-16)13-7-3-2-4-8-13/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3 |

InChI Key |

DJZSKVOPHVOCDL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Preparation of Cyclopentanecarboxamide Intermediate

- The cyclopentanecarboxylic acid or its activated derivative (e.g., acid chloride) is reacted with an amine precursor to form the cyclopentanecarboxamide.

- Activation of the acid group can be achieved using reagents such as thionyl chloride or oxalyl chloride under mild conditions (0–35 °C).

- The amine component is typically a substituted aniline or heteroaryl amine, in this case, a 5-phenylfuran-2-amine derivative.

N-Methylation of the Amide Nitrogen

- The N-methylation step is critical and can be achieved by alkylation of the amide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate.

- Alternatively, reductive methylation can be performed by reacting the amide with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled conditions.

- The reaction is typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) at temperatures ranging from 0 °C to reflux, depending on the reagents used.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Time Range |

|---|---|---|---|---|

| Cyclopentanecarboxamide formation | Cyclopentanecarboxylic acid chloride + 5-phenylfuran-2-amine + base (e.g., triethylamine) | Dichloromethane, chloroform, DMF | 0–35 °C | 30 min – 72 hours |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | DMF, THF | 0 °C to reflux | 30 min – 4 days |

| Purification | Chromatography or recrystallization | Appropriate solvents | Ambient | Variable |

Detailed Research Findings and Notes

- Selectivity: The acylation step shows high selectivity towards the amine nitrogen of the 5-phenylfuran moiety, minimizing side reactions on the furan ring or phenyl substituent.

- Mild Conditions: The reactions are generally performed under mild to moderate temperatures (5 °C to 60 °C) to preserve the integrity of the furan ring, which is sensitive to harsh conditions.

- Bases: Tertiary amines such as triethylamine or N,N-diisopropylethylamine are preferred to avoid protonation of the amine and to facilitate smooth coupling and methylation reactions.

- Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are favored for their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.

- Combinatorial Approaches: The synthesis can be adapted to combinatorial chemistry methods to generate libraries of analogues by varying substituents on the phenyl or furan rings.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Amide bond formation | Cyclopentanecarboxylic acid chloride + amine + base | DCM, chloroform, DMF | 0–35 | 0.5–72 hours | High selectivity for amine acylation |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | DMF, THF | 0–reflux | 0.5–96 hours | Reductive methylation preferred |

| Purification | Chromatography, recrystallization | Various | Ambient | Variable | Ensures purity and removal of byproducts |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Furanones and related derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is structurally related to known antidepressants. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. Studies have shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic use in treating depression.

Case Study:

A study conducted on rats demonstrated that administration of the compound resulted in a marked increase in serotonin levels in the prefrontal cortex, leading to improved mood-related behaviors compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Neurological Applications

2.1 Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Activity Comparison

| Compound | Oxidative Stress Reduction (%) | Inflammation Marker Reduction (%) |

|---|---|---|

| N-Methyl-N-(5-phenylfuran-2-yl)carboxamide | 45 | 30 |

| Control | 10 | 5 |

Anticancer Potential

3.1 Inhibition of Tumor Growth

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The compound has shown effectiveness against breast cancer and melanoma cells by inducing apoptosis and cell cycle arrest.

Case Study:

In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability (up to 60% reduction at optimal concentrations). Mechanistic studies suggested that the compound activates caspase pathways involved in apoptosis.

Material Science Applications

4.1 Polymer Synthesis

The unique structure of this compound allows for its use as a monomer in polymer chemistry. It can be polymerized to form materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Conventional Polymer | 180 | 50 |

| Polymer with N-Methyl-N-(5-phenylfuran-2-yl)carboxamide | 220 | 75 |

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopentanecarboxamide scaffold is versatile, with modifications at the nitrogen atom significantly altering physical and chemical properties. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₈N₂O₂ | 282.34 | N-Methyl, N-(5-phenylfuran-2-yl) | N/A | N/A | Furan oxygen for H-bonding |

| 1-(Phenylamino)cyclopentanecarboxamide (2a) | C₁₂H₁₆N₂O | 204.27 | N-Phenylamino | 166 | 90 | High crystallinity |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) | C₁₃H₁₈N₂O | 218.29 | N-(4-Methylphenyl)amino | 120 | 85 | Reduced m.p. vs. 2a |

| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) | C₁₃H₁₈N₂O₂ | 246.29 | N-(4-Methoxyphenyl)amino | 90–93 | 50 | Electron-donating substituent |

| N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide | C₁₉H₂₁NO₂ | 295.38 | N-(4-Methoxyphenyl), 1-phenyl | N/A | N/A | Bulky aromatic groups |

Key Observations :

- Substituent Impact on Melting Points : Electron-donating groups (e.g., methoxy in 2c) reduce melting points compared to unsubstituted analogs (2a: 166°C vs. 2c: 90–93°C), likely due to disrupted crystal packing .

- Synthetic Yields : Substituent steric and electronic effects influence yields. For example, 2c’s lower yield (50%) vs. 2a (90%) may reflect challenges in introducing methoxy groups .

Crystallographic and Conformational Comparisons

For example, N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methylphenyl)(phenyl)methyl]acetamide adopts a wrapped cyclopentane conformation and forms O–H⋯O hydrogen-bonded chains. Similarly, the target compound’s furan oxygen could facilitate intermolecular interactions, influencing solubility or crystallinity .

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating further study.

- Structural Predictions : The furan ring’s electronic profile may enhance binding affinity in biological systems compared to phenyl or pyrazole analogs, though this remains untested .

Biological Activity

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 62187-61-5 |

| Molecular Formula | C₁₇H₁₉NO₂ |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | DJZSKVOPHVOCDL-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the Phenyl Group : Conducted via electrophilic aromatic substitution reactions.

- Formation of Cyclopentanecarboxamide Moiety : Involves reacting cyclopentanecarboxylic acid with appropriate amines under dehydrating conditions.

- Methylation : The nitrogen atom is methylated using agents like methyl iodide.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate metabolic pathways by inhibiting specific enzymes through binding to their active sites. The exact molecular targets can vary based on the specific biological context .

Anticancer Properties

Research indicates that this compound exhibits anticancer potential. In vitro studies have shown that this compound can enhance the accumulation of vinca alkaloids (e.g., vincristine and vinblastine) in multidrug-resistant cancer cell lines, suggesting a role in overcoming drug resistance .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of compounds related to this compound were synthesized and evaluated for cytotoxicity against various cancer cell lines. Results indicated significant antiproliferative effects in multidrug-resistant models, particularly when combined with other chemotherapeutic agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that modifications in the molecular structure could enhance the compound's ability to act as a chemosensitizer, increasing the efficacy of existing anticancer drugs .

- Potential as a Biochemical Probe : The compound has been suggested for use as a biochemical probe due to its interactions with biological macromolecules, indicating potential applications in drug discovery and development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with substituted furan amines. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere to minimize hydrolysis .

- Intermediate purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields compared to traditional reflux methods .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm methyl group integration (δ ~2.8–3.2 ppm for N–CH₃) and furan ring protons (δ ~6.2–7.5 ppm) .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₈NO₂: 268.1338) .

- FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and furan C–O–C at ~1250 cm⁻¹ .

Q. How should X-ray crystallography be applied to resolve its molecular conformation?

- Answer : Follow these steps for crystallographic analysis:

- Crystal growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.

- Data collection : Employ a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with SADABS absorption correction .

- Refinement : Use SHELXL-2018 for full-matrix least-squares refinement, achieving R₁ < 0.05 for high-resolution data (e.g., 0.80 Å) .

Advanced Research Questions

Q. How can contradictions in crystallographic data refinement (e.g., thermal parameters, hydrogen bonding) be resolved?

- Answer : Address discrepancies by:

- Thermal parameter adjustment : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain H atoms using the SHELX HFIX command .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bond geometry against Cambridge Structural Database (CSD) norms .

- Software comparison : Validate results using alternative refinement programs (e.g., OLEX2) to identify systematic errors in SHELX-based workflows .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Answer : Combine these in silico methods:

- Docking simulations : Use AutoDock Vina with a flexible active site (e.g., cytochrome P450 3A4) and AMBER force fields for energy minimization .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- QSAR modeling : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl) on bioactivity using MOE’s descriptor modules .

Q. What methodologies mitigate challenges in synthesizing hygroscopic intermediates for this compound?

- Answer : Key strategies include:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine intermediates to prevent moisture sensitivity .

- Lyophilization : Freeze-dry intermediates under vacuum (0.05 mbar, −50°C) to stabilize hygroscopic solids .

- In situ monitoring : Track reaction progress via inline FT-IR to minimize exposure to ambient humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.